Gingerenone A

Vue d'ensemble

Description

Gingerenone A est un composé bioactif isolé du rhizome du gingembre (Zingiber officinale).

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du Gingerenone A implique plusieurs étapes, à partir de l’extraction des rhizomes de gingembre. Le composé peut être isolé à l’aide de techniques chromatographiques telles que la chromatographie en colonne liquide et la chromatographie liquide haute performance . La voie de synthèse implique généralement la condensation d’aldéhydes et de cétones appropriés dans des conditions contrôlées pour former la structure diarylheptanoïde .

Méthodes de production industrielle : La production industrielle du this compound en est encore à ses débuts. La méthode principale implique l’extraction à grande échelle à partir de rhizomes de gingembre, suivie d’une purification à l’aide de techniques chromatographiques avancées. L’optimisation de ces processus est cruciale pour améliorer le rendement et la pureté des applications commerciales .

Analyse Des Réactions Chimiques

Types de réactions : Gingerenone A subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir this compound en ses dérivés dihydro.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs typiques.

Substitution : Des agents halogénants et des nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés dihydro et divers dérivés substitués, selon les réactifs et les conditions spécifiques utilisés .

4. Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour l’étude des diarylheptanoïdes et de leurs propriétés chimiques.

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying diarylheptanoids and their chemical properties.

Mécanisme D'action

Gingerenone A exerce ses effets par le biais de multiples cibles et voies moléculaires :

Activité antioxydante : Il neutralise les radicaux libres, réduisant le stress oxydatif et les dommages cellulaires.

Activité anti-inflammatoire : This compound inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant ainsi l’inflammation.

Activité anticancéreuse : Il induit l’apoptose dans les cellules cancéreuses en modulant des voies telles que les voies de la Janus kinase 2 et de la kinase p70 ribosomale S6.

Composés similaires :

6-Shogaol : Un autre composé bioactif du gingembre avec des propriétés sénolytiques similaires.

Gingerol : Connu pour ses activités anti-inflammatoires et antioxydantes.

Zingerone : Présente des propriétés antioxydantes et antimicrobiennes.

Unicité du this compound : This compound est unique en ce qu’il élimine sélectivement les cellules sénescentes sans affecter les cellules non sénescentes, ce qui en fait un candidat prometteur pour des applications thérapeutiques dans les maladies liées à l’âge .

Comparaison Avec Des Composés Similaires

6-Shogaol: Another bioactive compound from ginger with similar senolytic properties.

Gingerol: Known for its anti-inflammatory and antioxidant activities.

Zingerone: Exhibits antioxidant and antimicrobial properties.

Uniqueness of Gingerenone A: this compound is unique in its selective elimination of senescent cells without affecting non-senescent cells, making it a promising candidate for therapeutic applications in age-related diseases .

Propriétés

IUPAC Name |

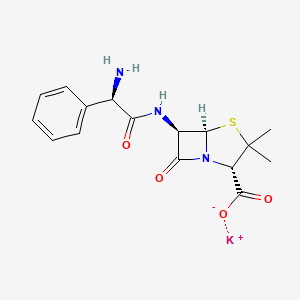

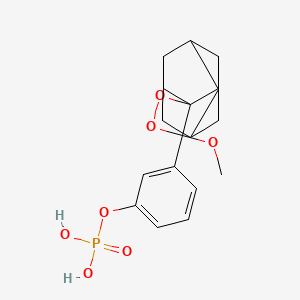

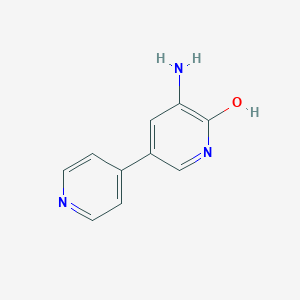

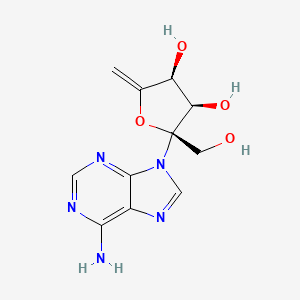

(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDXZNKYDTXGOT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873741 | |

| Record name | Gingerone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128700-97-0 | |

| Record name | Gingerenone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128700-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerenone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128700970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gingerone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gingerenone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Gingerenone A?

A1: this compound has the molecular formula C21H22O3 and a molecular weight of 322.4 g/mol. []

Q2: What are the key structural features of this compound?

A2: this compound is a diarylheptanoid, characterized by two aromatic rings connected by a seven-carbon aliphatic chain. [] It features a ketone group at the 3-position and hydroxyl groups on the aromatic rings. []

Q3: How does this compound exert its anti-inflammatory effects?

A3: this compound has been shown to inhibit the phosphorylation of IκB kinase (IKK), a key regulator of the nuclear factor-κB (NF-κB) signaling pathway. [, ] This suppression of NF-κB activation leads to decreased expression of pro-inflammatory mediators, including vascular cell adhesion molecule-1 (VCAM-1) and chemokine (C-C motif) ligand 2 (CCL2), ultimately attenuating monocyte adhesion to endothelial cells. []

Q4: What is the role of this compound in combating obesity?

A4: this compound has demonstrated promising anti-obesity effects by inhibiting adipogenesis and lipid accumulation in 3T3-L1 cells. [] This effect is linked to the activation of AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism. [] Moreover, this compound suppresses adipose tissue inflammation by inhibiting macrophage recruitment and downregulating pro-inflammatory cytokines. []

Q5: Can this compound improve insulin sensitivity?

A5: Research suggests that this compound can enhance insulin sensitivity by inhibiting p70 S6 kinase (S6K1) activity. [] This inhibition leads to increased insulin receptor tyrosine phosphorylation and enhanced glucose uptake in adipocytes and myotubes. []

Q6: Does this compound possess anticancer properties?

A6: this compound has shown antiproliferative and senescence-inducing effects on breast cancer cells. [] It diminishes cellular ATP content, decreases cell viability, and induces a G2/M cell cycle arrest. [] These effects are associated with increased oxidative stress and DNA damage responses. []

Q7: How does this compound interact with IL-17RA in ulcerative colitis?

A7: this compound directly interacts with the IL-17RA protein, as demonstrated by pull-down assays, surface plasmon resonance analysis, and molecular dynamics simulations. [] This interaction inhibits IL-17 signaling, mitigating inflammation and restoring intestinal barrier function in ulcerative colitis models. []

Q8: Does this compound demonstrate antiviral activity?

A8: Studies have shown that this compound inhibits influenza A virus replication by targeting Janus Kinase 2 (JAK2). [] This inhibitory effect was observed across different IAV subtypes (H1N1, H5N1, H9N2) and cell lines. [] Furthermore, in silico studies suggest potential antiviral activity against SARS-CoV-2 through interactions with the spike protein and Mpro. [, ]

Q9: What is the role of this compound in ferroptosis?

A9: this compound has been found to alleviate ferroptosis in secondary liver injury associated with colitis in mice. [] This protective effect is linked to the activation of the nuclear factor erythroid 2-like 2 (Nrf2) - glutathione peroxidase 4 (Gpx4) signaling pathway. []

Q10: How does this compound impact Streptococcus pneumoniae?

A10: In silico studies suggest that this compound exhibits high binding affinities for S. pneumoniae capsular polysaccharide biosynthesis proteins (CpsA, CpsB, and CpsD). [] This interaction may disrupt capsule synthesis, potentially hindering bacterial virulence. []

Q11: Is this compound considered safe for therapeutic use?

A11: While this compound has demonstrated promising bioactivity in preclinical studies, its safety profile requires further investigation. Although it exhibits minimal toxicity towards normal cells in some studies, [] comprehensive toxicological evaluations are crucial to determine its safety for human consumption and potential long-term effects.

Q12: What are the potential therapeutic applications of this compound?

A12: Based on its diverse biological activities, this compound holds potential for treating various conditions including obesity, inflammatory diseases, cancer, bacterial infections, and viral infections. [, , , , , , ]

Q13: What are the future research directions for this compound?

A13: Further research is crucial to:* Conduct comprehensive preclinical studies to determine its safety and efficacy in various disease models.* Investigate its pharmacokinetic properties, including ADME and bioavailability.* Explore effective drug delivery systems to enhance its targeting and therapeutic potential.* Develop robust analytical methods for its characterization and quantification.* Assess its potential for clinical translation and evaluate its effectiveness in human trials.

Q14: Are there any known alternatives or substitutes for this compound?

A14: While other ginger compounds like 6-shogaol and gingerol share some pharmacological activities with this compound, [, ] they exhibit distinct mechanisms of action and potencies. [, ] Further research is needed to explore other potential alternatives with comparable efficacy and safety profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.